Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate
Overview
Description
Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate is a chiral compound characterized by the presence of a trifluoromethylsulfonyloxy group attached to a propionate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-hydroxypropionate.
Trifluoromethylsulfonylation: The hydroxyl group of ®-2-hydroxypropionate is converted to a trifluoromethylsulfonyloxy group using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Esterification: The resulting intermediate is then esterified with ethanol under acidic conditions to yield Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether is commonly used for reduction.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Reduction: Ethyl ®-2-(trifluoromethylsulfonyloxy)propanol.
Hydrolysis: ®-2-(trifluoromethylsulfonyloxy)propionic acid.
Scientific Research Applications
Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate involves its reactivity as an electrophile due to the electron-withdrawing trifluoromethylsulfonyloxy group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to different functional derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(trifluoromethylsulfonyloxy)acetate: Similar structure but with an acetate backbone.
Methyl ®-2-(trifluoromethylsulfonyloxy)propionate: Similar structure but with a methyl ester group.
Ethyl ®-2-(trifluoromethylsulfonyloxy)butyrate: Similar structure but with a butyrate backbone.
Uniqueness
Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate is unique due to its chiral center and the specific positioning of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and potential for enantioselective synthesis. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
ethyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSBPHXTNVWICH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451373 | |
Record name | Ethyl D-lactate 2-O-triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84028-89-7 | |
Record name | Ethyl (2R)-2-[[(trifluoromethyl)sulfonyl]oxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84028-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl D-lactate 2-O-triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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